5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that contains a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.
Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium or copper catalysts in the presence of ligands.
Major Products Formed
Substitution reactions: Products with different substituents replacing the bromine atom.
Oxidation and reduction reactions: Various oxidized or reduced forms of the pyrazole ring.
Coupling reactions: More complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Agricultural chemistry: It can be used in the development of agrochemicals, including herbicides and fungicides.
Biological research: The compound can be used as a probe to study biological processes or as a precursor for bioactive molecules.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole
- 5-bromo-1-methyl-3-(trifluoromethyl)-1H-indazole
Uniqueness
5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both bromine and trifluoromethyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and other research areas.
Properties
IUPAC Name |
5-bromo-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-4(6)2-3(10-11)5(7,8)9/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGAUXPKRSEUFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476273 |
Source
|
Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524740-42-9 |
Source
|
Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.